molecular formula C9H11N5O3 B094604 Sepiapterin CAS No. 17094-01-8

Sepiapterin

Cat. No.: B094604
CAS No.: 17094-01-8
M. Wt: 237.22 g/mol
InChI Key: VPVOXUSPXFPWBN-VKHMYHEASA-N
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Mechanism of Action

Target of Action

Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . This compound also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .

Mode of Action

This compound is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .

Biochemical Pathways

This compound is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .

Pharmacokinetics

This compound, when administered orally, shows dose-related increases in plasma this compound and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for this compound and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma this compound and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of this compound results in higher concentrations of this compound in fasted vs. fed subjects, but overall BH4 plasma exposure following this compound intake increases by 1.7-1.8-fold in fed subjects .

Result of Action

This compound’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following this compound intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of this compound can be influenced by the presence of food in the digestive system.

Biochemical Analysis

Biochemical Properties

Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . This compound interacts with enzymes such as this compound reductase (SPR), which plays a significant role in the biosynthesis of BH4 .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .

Metabolic Pathways

This compound is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .

Transport and Distribution

This compound is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .

Chemical Reactions Analysis

Types of Reactions: Sepiapterin undergoes various chemical reactions, including reduction and redox cycling. This compound reductase plays a crucial role in the reduction of this compound to tetrahydrobiopterin . Additionally, this compound can mediate chemical redox cycling, generating reactive oxygen species .

Common Reagents and Conditions:

    Reduction: this compound reductase, NADPH

    Redox Cycling: Bipyridinium herbicides, various quinones

Major Products Formed:

    Reduction: Tetrahydrobiopterin

    Redox Cycling: Reactive oxygen species

Properties

IUPAC Name

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOXUSPXFPWBN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937902
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17094-01-8
Record name Sepiapterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepiapterin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepiapterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16326
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIAPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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